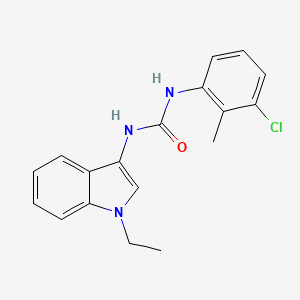

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-3-22-11-16(13-7-4-5-10-17(13)22)21-18(23)20-15-9-6-8-14(19)12(15)2/h4-11H,3H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMFNTRUXWNRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 1-ethyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 328.8 g/mol. Its structure includes a chloro-substituted phenyl group and an indole moiety, which are significant for its biological activity. The presence of these functional groups contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, exhibit notable antimicrobial properties. Studies have shown that compounds with halogen substituents, particularly chlorine, enhance antimicrobial efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for such compounds range from 25 to 6.25 μg/mL, suggesting significant potency against resistant strains .

Anticancer Potential

Indole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been observed in various studies. For instance, the presence of the indole structure is known to interact with multiple cellular pathways involved in cancer progression. Specific case studies have reported that certain modifications to the indole ring can significantly enhance cytotoxicity against cancer cell lines .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of indole derivatives in promoting neuronal repair and enhancing neurite outgrowth following nerve injuries. The compound's structure may facilitate interactions with neurotrophic factors, thereby supporting neuronal health and recovery processes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of indole-derived compounds for their antimicrobial activity. The results indicated that compounds with chlorine substitutions showed improved activity against MRSA compared to their non-halogenated counterparts . This underscores the importance of structural modifications in enhancing pharmacological effects.

Case Study 2: Anticancer Activity

In another research effort, various indole derivatives were screened for cytotoxicity against different cancer cell lines. The findings demonstrated that specific substitutions on the indole ring led to significant increases in cytotoxicity, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of indole- and urea-containing derivatives. Below is a detailed comparison based on substituent effects, functional groups, and reported properties:

Urea-Linked Indole Derivatives

1-(2-Methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea ():

- Structural Difference : The phenyl group lacks the 3-chloro substituent, reducing electron-withdrawing effects.

- Implications : The absence of chlorine may decrease binding affinity to hydrophobic pockets in biological targets compared to the target compound.

- Molecular Weight : ~303.4 g/mol (vs. ~319.75 g/mol for the target compound) .

1-(1-Ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea ():

Chalcone-Indole Hybrids

(E)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one ():

- Structural Difference : Features a chalcone (α,β-unsaturated ketone) backbone instead of urea.

- Properties : Exhibits elastic crystalline behavior and fluorescence-based thermal sensing capabilities (emission wavelength linearly correlates with temperature between 77–277 K) .

- Thermal Stability : Stable up to 467 K, suggesting superior thermal resistance compared to urea derivatives, which typically degrade at lower temperatures .

Substituted Phenylurea Analogs

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Urea vs. Chalcone Backbones : Urea derivatives generally exhibit better hydrogen-bonding capacity (critical for target binding), while chalcones offer unique optoelectronic properties .

- Thermal Stability : Chalcone-indole hybrids (e.g., ) demonstrate higher thermal stability (~467 K) than most urea derivatives, which may degrade near 400 K .

Biological Activity

Overview

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique chemical structure, characterized by a chloro and methyl substitution on the phenyl ring and an ethyl group on the indole moiety, suggests potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.

- IUPAC Name : 1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea

- Molecular Formula : C18H18ClN3O

- CAS Number : 923095-53-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylaniline with 1-ethyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane at low temperatures to optimize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | SF268 | 31.5 |

These findings indicate that derivatives with similar structural features exhibit significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been investigated. For instance, certain urea derivatives demonstrated potent inhibition of inflammatory cytokines and enzymes.

| Compound | Inhibition (%) at 1 mM |

|---|---|

| Compound D | 93.80 (vs. diclofenac sodium at 90.21) |

| Compound E | 98.16 (edema inhibition) |

These compounds showed promising results in reducing inflammation and pain, suggesting that this compound may possess similar beneficial effects .

Antimicrobial Activity

Preliminary assessments have indicated potential antimicrobial properties for this class of compounds. While specific data on this compound is limited, related urea derivatives have shown efficacy against various bacterial strains.

Case Studies

Case Study 1 : A study conducted by Wang et al. explored the efficacy of indole-based urea derivatives against breast cancer cell lines, revealing that compounds with structural similarities to our target compound exhibited significant growth inhibition.

Case Study 2 : Research by Li et al. focused on the anti-inflammatory effects of indole derivatives, demonstrating that certain modifications enhanced their activity against COX enzymes, which are critical in inflammatory processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, and how do reaction conditions influence yield?

- Methodology : The urea linkage is typically formed via reaction of an isocyanate with an amine or through carbodiimide-mediated coupling. For example:

- Step 1 : Synthesize 3-chloro-2-methylphenyl isocyanate by treating 3-chloro-2-methylaniline with phosgene or a safer alternative like triphosgene in anhydrous dichloromethane (0–25°C, 4–6 hours) .

- Step 2 : React with 1-ethyl-1H-indol-3-amine in a polar aprotic solvent (e.g., DMF) under nitrogen. Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) .

- Key Variables : Temperature (exothermic reactions require ice baths), solvent polarity (affects reaction kinetics), and stoichiometric ratios (excess isocyanate improves yield). Pilot-scale synthesis may use flow reactors for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : Use - and -NMR to confirm urea bond formation (e.g., NH protons at δ 8.5–9.5 ppm) and substituent positions on aromatic rings. Compare with analogs like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect impurities (e.g., unreacted amines or isocyanates). Purity >95% is critical for biological assays .

- X-ray Crystallography : Resolve ambiguous stereochemistry; similar urea derivatives crystallize in monoclinic systems (e.g., P2/c space group) .

Q. What are the primary challenges in assessing its biological activity, and how can they be mitigated?

- Solubility : Low aqueous solubility (common in urea derivatives) requires DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity).

- Target Identification : Screen against kinase libraries (e.g., EGFR, STAT3) due to structural similarity to indole-based kinase inhibitors . Use SPR (surface plasmon resonance) for binding affinity studies.

- False Positives : Include controls for aggregation-induced artifacts (e.g., 0.01% Triton X-100) and validate hits via orthogonal assays (e.g., cellular thermal shift assays) .

Advanced Research Questions

Q. How do substituents on the phenyl and indole rings modulate bioactivity?

- SAR Insights :

- Chlorine Position : 3-Chloro-2-methylphenyl enhances electrophilicity, improving interactions with hydrophobic enzyme pockets (cf. 3-chloro-4-methyl analogs show reduced activity) .

- Indole Substitution : 1-Ethyl group on indole reduces metabolic oxidation compared to unsubstituted indoles. Compare with 1-isopropyl analogs ( ) to assess steric effects .

Q. How can conflicting data on its mechanism of action be resolved?

- Case Study : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols (e.g., 10 µM ATP for EGFR assays) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For example, STAT3 inhibition upregulates pro-apoptotic genes (e.g., BAX) .

Q. What advanced strategies optimize its pharmacokinetic profile?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on the urea NH to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) to improve tumor targeting. Assess release kinetics via dialysis (PBS, pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.